1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol
Overview
Description
1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process typically requires the use of specific reagents and conditions to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it can be used in the development of new materials with specific properties, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol can be compared with other similar compounds, such as (3-chloropyrazin-2-yl)methanamine hydrochloride . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-methoxypyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-15-7-5-13(4-6(7)14)9-8(10)11-2-3-12-9/h2-3,6-7,14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMDQZOWOBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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